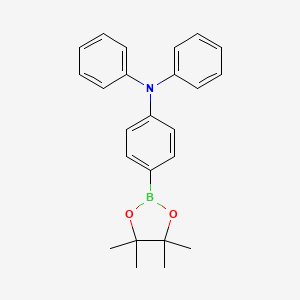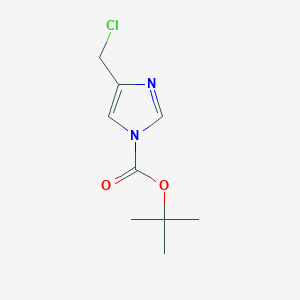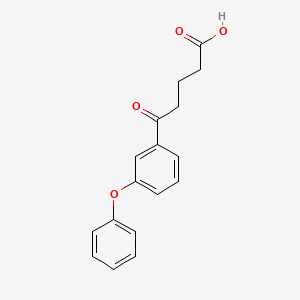![molecular formula C8H8N2 B1312937 6-Metil-1H-pirrolo[2,3-B]piridina CAS No. 824-51-1](/img/structure/B1312937.png)
6-Metil-1H-pirrolo[2,3-B]piridina
Descripción general
Descripción
6-Methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the CAS Number: 824-51-1. Its molecular weight is 132.16 . It is a heterocyclic compound that has been used in various research and development contexts .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a methyl group at the 6-position . This structure is important for its biological activity and forms the basis for its interactions with various targets .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in various contexts . These studies have shown that these compounds can undergo a variety of reactions, leading to the formation of various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-B]pyridine include a molecular weight of 132.16, and it is typically stored in a dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Terapia contra el Cáncer: Inhibidores de FGFR
6-Metil-1H-pirrolo[2,3-B]piridina: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que está involucrado en la progresión de varios cánceres . Estos compuestos pueden inhibir la proliferación e inducir la apoptosis en las células cancerosas, como las células de cáncer de mama 4T1. También inhiben significativamente la migración e invasión de estas células, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .
Gestión de la Diabetes
Los derivados de This compound han mostrado potencial para reducir los niveles de glucosa en sangre, lo que podría ser beneficioso en la prevención y tratamiento de trastornos como la hiperglucemia, la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética y las enfermedades cardiovasculares .
Objetivo Anticáncer: Anhídrido Carbónico IX
El andamiaje de piridina, incluido This compound, se ha estudiado por sus atributos medicinales, en particular, apuntando a la anhidrasa carbónica IX (CAIX) que se expresa en exceso en las células cancerosas. Los compuestos que contienen este andamiaje han mostrado una excelente acción inhibitoria contra CAIX, lo cual es crucial para el desarrollo de fármacos contra el cáncer .
Desarrollo de Órganos y Angiogénesis
La vía de señalización FGFR, que puede ser modulada por derivados de This compound, es esencial para el desarrollo de órganos y la angiogénesis. Esto hace que estos compuestos sean relevantes en la investigación relacionada con la biología del desarrollo y la ingeniería de tejidos .
Proliferación y Migración Celular
This compound: los derivados pueden afectar la proliferación y migración celular a través de su acción en la vía FGFR. Esta aplicación es significativa en la cicatrización de heridas y la medicina regenerativa, así como en el estudio de los procesos metastásicos en el cáncer .
Vías de Transducción de Señales
Estos compuestos están involucrados en la regulación de las vías de transducción de señales como RAS–MEK–ERK, PLCγ y PI3K–Akt. Comprender su papel puede conducir a ideas sobre los procesos celulares y el desarrollo de nuevas estrategias terapéuticas .
Resistencia a la Terapia contra el Cáncer
La activación anormal de la vía de señalización FGFR puede conducir a resistencia a la terapia contra el cáncer. This compound Los derivados que inhiben esta vía podrían utilizarse para superar la resistencia y mejorar la eficacia de los tratamientos contra el cáncer existentes .
Desarrollo y Optimización de Fármacos
Debido a sus potentes actividades y bajo peso molecular, los derivados de This compound son compuestos guía atractivos para el desarrollo de fármacos. Ofrecen una plataforma para la síntesis de nuevos fármacos con propiedades optimizadas para diversas aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of 6-Methyl-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
6-Methyl-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. The most significant is the FGFR signaling pathway, which regulates organ development, cell proliferation, migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is also an inhibitor of CYP1A2 . These properties suggest that the compound has good bioavailability.
Result of Action
The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine can lead to several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Safety and Hazards
Safety information for 6-Methyl-1H-pyrrolo[2,3-B]pyridine indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising . These compounds have shown potent activities against various targets, making them attractive candidates for further development . For example, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Propiedades
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDMUZFABFBKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466423 | |
| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-51-1 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main objective of synthesizing 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine in the study?
A1: The study aimed to synthesize 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) as a 3-deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). The researchers were interested in exploring the structure-activity relationship of these compounds by examining the effects of replacing a nitrogen atom in the pyrrolopyrimidine core with a carbon atom [].
Q2: How was 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesized in this study?
A2: The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) was achieved using a multi-step procedure starting from a pyridine precursor, 2-amino-3,6-dimethylpyridine (12) []. The specific steps involved in the synthesis are detailed in the research article.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

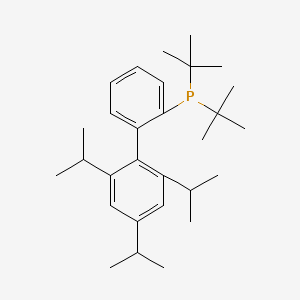


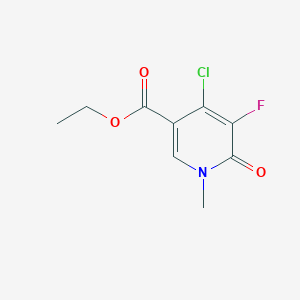
![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)



